molecular formula C14H15F4N5O2 B12228518 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B12228518
M. Wt: 361.29 g/mol
InChI Key: UHEDONZANDVEIE-UHFFFAOYSA-N
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Description

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that features a unique combination of fluorinated pyrimidine, piperidine, and imidazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 5-fluoropyrimidine, piperidine derivatives, and imidazolidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions where the fluoropyrimidine is reacted with piperidine derivatives under basic conditions.

    Cyclization: reactions to form the imidazolidine ring.

    Fluorination: steps to introduce the trifluoroethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: to enhance reaction efficiency.

    Catalytic processes: to reduce reaction times and improve selectivity.

    Purification techniques: such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrimidine and piperidine moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives of the imidazolidine ring.

    Reduction: Can produce reduced forms of the fluoropyrimidine or piperidine rings.

    Substitution: Leads to various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.

    Pharmaceuticals: May serve as a precursor or intermediate in the synthesis of pharmaceutical agents.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Useful in studying the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine and imidazolidine rings could modulate receptor activity or enzyme function. The trifluoroethyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoropyrimidin-2-yl)piperidin-4-one: Shares the fluoropyrimidine and piperidine moieties but lacks the imidazolidine ring.

    1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanol: Similar structure but with a hydroxyl group instead of the imidazolidine ring.

    1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol: Contains a hydroxyl group on the piperidine ring.

Uniqueness

1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is unique due to the presence of the trifluoroethyl group and the imidazolidine ring, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H15F4N5O2

Molecular Weight

361.29 g/mol

IUPAC Name

1-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C14H15F4N5O2/c15-9-5-19-12(20-6-9)21-3-1-10(2-4-21)22-7-11(24)23(13(22)25)8-14(16,17)18/h5-6,10H,1-4,7-8H2

InChI Key

UHEDONZANDVEIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C3=NC=C(C=N3)F

Origin of Product

United States

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